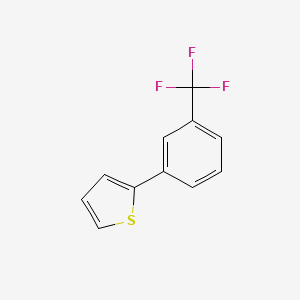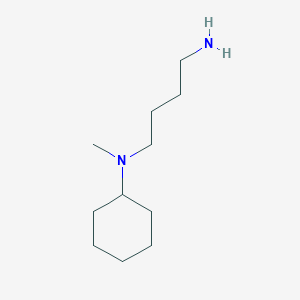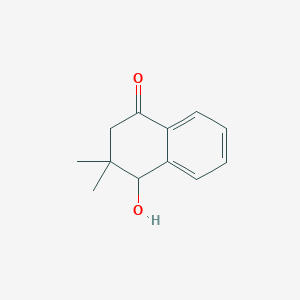
4-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one is an organic compound belonging to the class of naphthalenones. This compound is characterized by the presence of a hydroxyl group and a ketone group on a naphthalene ring system. It is a versatile intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one can be achieved through several methods. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a suitable aromatic compound under acidic conditions can yield the desired naphthalenone.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are chosen based on their ability to facilitate the reaction while being environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Formation of 4-oxo-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one.
Reduction: Formation of 4-hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-ol.
Substitution: Formation of 4-chloro-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another compound with a hydroxyl and ketone group, but with a furan ring instead of a naphthalene ring.
4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one: Similar structure but lacks the hydroxyl group.
Uniqueness
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
4-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-10(13)8-5-3-4-6-9(8)11(12)14/h3-6,11,14H,7H2,1-2H3 |
InChI-Schlüssel |
JIXONYKIWJTKOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C2=CC=CC=C2C1O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-tert-Butylamino-4-[4-fluoro-phenylethynyl]pyrimidine](/img/structure/B8740281.png)
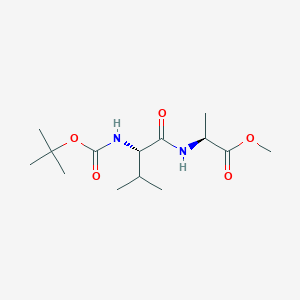
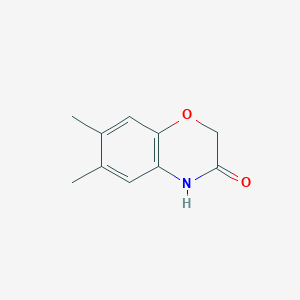
![2,3-Dihydro-6-nitroimidazo[2,1-b]benzothiazole](/img/structure/B8740308.png)
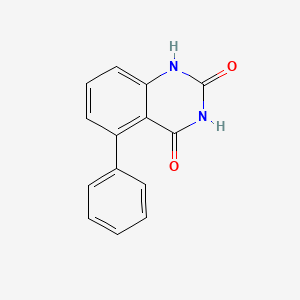
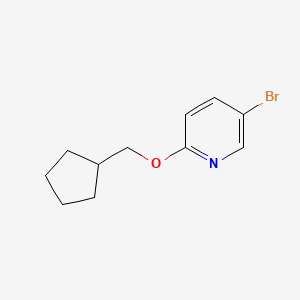

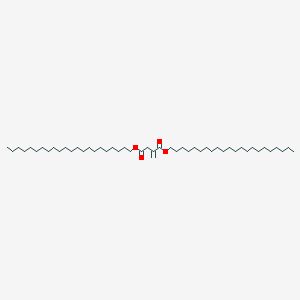
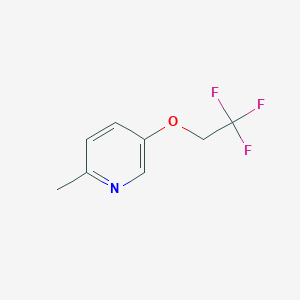
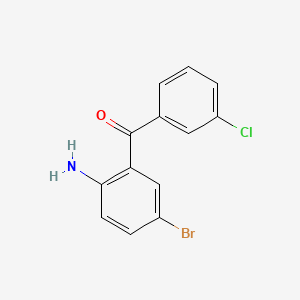
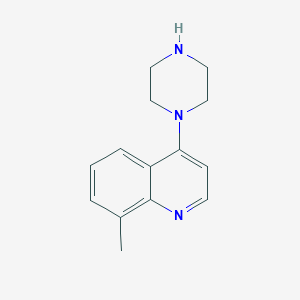
![2-(4-Oxo-2-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B8740375.png)
